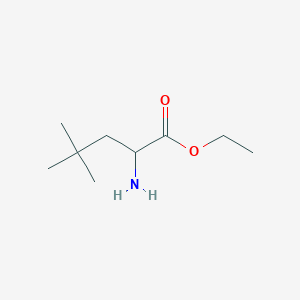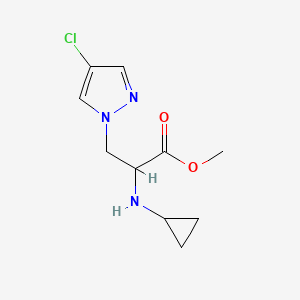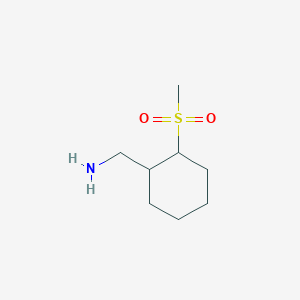
2-Amino-4-(3-methylpiperidin-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(3-methylpiperidin-1-yl)butanamide is a chemical compound with a molecular formula of C10H21N3O. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the piperidine ring makes it a significant structure in medicinal chemistry due to its prevalence in various pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methylpiperidin-1-yl)butanamide typically involves the reaction of 3-methylpiperidine with a suitable butanamide precursor. One common method involves the reductive amination of 3-methylpiperidine with 4-oxobutanamide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-Amino-4-(3-methylpiperidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of the compound can yield 2-oxo-4-(3-methylpiperidin-1-yl)butanamide.
Reduction: Reduction can produce 2-amino-4-(3-methylpiperidin-1-yl)butylamine.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
科学研究应用
2-Amino-4-(3-methylpiperidin-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-4-(3-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Amino-4-(2-methylpiperidin-1-yl)butanamide
- 2-Amino-4-(4-methylpiperidin-1-yl)butanamide
- N-(2-amino-4-fluorophenyl)-4-(3-methylpiperidin-1-yl)butanamide
Uniqueness
2-Amino-4-(3-methylpiperidin-1-yl)butanamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and reactivity. This uniqueness makes it a valuable compound for developing new drugs and studying structure-activity relationships.
属性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
2-amino-4-(3-methylpiperidin-1-yl)butanamide |
InChI |
InChI=1S/C10H21N3O/c1-8-3-2-5-13(7-8)6-4-9(11)10(12)14/h8-9H,2-7,11H2,1H3,(H2,12,14) |
InChI 键 |
GACZGGKIFOWMDU-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)CCC(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)






![Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate](/img/structure/B13637409.png)


![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)
![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)

